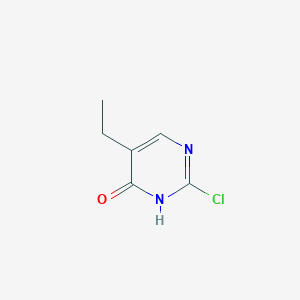

2-chloro-5-ethyl-3H-pyrimidin-4-one

Description

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-chloro-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H,8,9,10) |

InChI Key |

KFZQNZYYLHAVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(NC1=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Chemistry

2-Chloro-5-ethyl-3H-pyrimidin-4-one serves as a crucial building block in the synthesis of more complex molecules with therapeutic properties. Its structural characteristics suggest potential applications in drug development targeting various diseases, including:

- Anticancer Agents : Derivatives of pyrimidines are often explored for their roles in targeting cancer pathways. Research indicates that modifications of this compound may enhance its anticancer activity.

Recent studies have focused on the interaction of this compound with biological targets. Key areas of interest include:

- Enzyme Inhibition : Investigations into its ability to inhibit enzymes involved in cancer proliferation and inflammatory processes.

- Binding Affinity : Studies assessing its binding affinity to receptors and enzymes relevant to disease pathways are crucial for understanding pharmacodynamics.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Inflammatory Response Modulation : Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Target | IC50 Values (µM) | Comments |

|---|---|---|---|

| Anticancer | Various | Ranges from 1.88 to 26 | Significant cytotoxic effects against multiple cell lines |

| COX Inhibition | COX-2 | Comparable to celecoxib (0.04 ± 0.01) | Suggests potential anti-inflammatory properties |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1 highlights substituent patterns and core structures of analogous pyrimidinones:

Key Observations:

- Substituent Position: The target compound’s 2-Cl and 5-ethyl arrangement contrasts with analogs like 5-Chloro-6-CF3 pyrimidinone (substituents at 5 and 6), altering electronic and steric profiles.

- Electron Effects : The 2-Cl in the target withdraws electron density, activating the ring for nucleophilic attack, while the 5-ethyl group donates electrons, moderating ring reactivity.

- Lipophilicity : Ethyl and trifluoromethyl groups enhance lipophilicity compared to polar substituents like NH2 or OH .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-ethyl-3H-pyrimidin-4-one, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves multi-step reactions. A common approach includes:

- Step 1 : Preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions.

- Step 2 : Cyclization with formamidine to form pyrimidin-ol derivatives.

- Step 3 : Chlorination using agents like POCl₃ or PCl₅ under reflux (60–100°C) in anhydrous solvents (e.g., dichloromethane or acetonitrile) to introduce the chlorine substituent .

- Optimization : Yield improvements (>70%) are achieved by controlling moisture levels, using catalytic bases (e.g., triethylamine), and maintaining stoichiometric excess of chlorinating agents.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts with computed data (e.g., δ ~7.8 ppm for pyrimidine ring protons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 187.6 for C₆H₈ClN₃O).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : Resolve ambiguities by comparing experimental and predicted crystal structures (as done for analogous fluoropyrimidinones) .

Advanced Research Questions

Q. What strategies address low regioselectivity in chlorination steps during the synthesis of derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer chlorination to the 2-position.

- Computational Modeling : Use Density Functional Theory (DFT) to predict reactive sites based on electron density maps (e.g., LUMO localization on pyrimidine rings) .

- Kinetic Control : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) to favor desired transition states.

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Triangulation : Cross-validate with multiple techniques (e.g., 2D NMR, IR, and X-ray data).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in the pyrimidine ring.

- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction, as demonstrated for fluoropyrimidinone co-crystals .

Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying conditions (pH, solvent, temperature) using UV-Vis spectroscopy.

- Isotope Effects : Introduce deuterated solvents (e.g., D₂O) to probe proton-transfer mechanisms.

- Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to infer electronic influences .

Q. How can researchers mitigate environmental risks when handling this compound?

- Methodological Answer :

- Waste Segregation : Separate halogenated byproducts for professional disposal, as advised for similar chloropyrimidines .

- Green Chemistry : Replace chlorinated solvents with ionic liquids or bio-based alternatives (e.g., cyclopentyl methyl ether).

- Toxicity Screening : Use in silico tools (e.g., EPA ECOSAR) to predict ecotoxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.